Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate
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Overview
Description
Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate is a synthetic organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyrimidine core and subsequent functionalization to introduce the butyl and benzoate groups.
Formation of Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel inhibitors targeting enzymes such as cyclin-dependent kinases (CDKs) and other protein kinases.
Biological Studies: The compound is used in studies investigating cell cycle regulation and apoptosis due to its potential to inhibit key regulatory proteins.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate involves its interaction with specific molecular targets, such as CDKs. The compound binds to the active site of these enzymes, inhibiting their activity and leading to cell cycle arrest and apoptosis . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their CDK inhibitory activity.
Triazolopyrimidine Derivatives: Other derivatives of triazolopyrimidine have shown potential as kinase inhibitors and antimicrobial agents.
Uniqueness
Butyl 4-({3-ethyl-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL}amino)benzoate is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C17H20N6O2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
butyl 4-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate |
InChI |
InChI=1S/C17H20N6O2/c1-3-5-10-25-17(24)12-6-8-13(9-7-12)20-15-14-16(19-11-18-15)23(4-2)22-21-14/h6-9,11H,3-5,10H2,1-2H3,(H,18,19,20) |
InChI Key |
ZIFUYLMXSSZHGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC2=C3C(=NC=N2)N(N=N3)CC |
Origin of Product |
United States |
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